molecular formula C11H13NO3 B14813069 3-Cyclopropoxy-4-methoxybenzamide

3-Cyclopropoxy-4-methoxybenzamide

Cat. No.: B14813069
M. Wt: 207.23 g/mol
InChI Key: TYVUVWHCBFSFBU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxybenzamide is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-methoxybenzamide typically involves several steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-Cyclopropoxy-4-methoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-Cyclopropoxy-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

3-Cyclopropoxy-4-methoxybenzamide can be compared with other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-14-9-5-2-7(11(12)13)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13)

InChI Key

TYVUVWHCBFSFBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC2CC2

Origin of Product

United States

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